Cas no 7465-71-6 (N-(butan-2-yl)-4-chlorobenzamide)
7465-71-6 structure
Product Name:N-(butan-2-yl)-4-chlorobenzamide
CAS No:7465-71-6
MF:C11H14ClNO
MW:211.687962055206
CID:979684
PubChem ID:346666
Update Time:2025-04-19
N-(butan-2-yl)-4-chlorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(butan-2-yl)-4-chlorobenzamide
- N-butan-2-yl-4-chlorobenzamide
- 4-Chlor-N-sek.butyl-benzamid
- AC1L85IA
- AC1Q2SAQ
- AO-548
- N-(sec-butyl)-4-chlorobenzamide
- NSC404949
- TimTec1_001494
- NSC 404949
- 7465-71-6
- SCHEMBL13767830
- AKOS016194712
- NCGC00174371-01
- HMS1538D20
- DTXSID40323826
- AO-548/06842041
- AKOS002984970
- Benzamide, 4-chloro-N-(1-methylpropyl)-
- NSC-404949
- 4-CHLORO-N-(SEC-BUTYL)BENZAMIDE
- STK006446
-
- Inchi: 1S/C11H14ClNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14)
- InChI Key: YVDLPBBDWKACMC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC(C)CC)=O
Computed Properties
- Exact Mass: 211.07652
- Monoisotopic Mass: 211.0763918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
- LogP: 3.25920
N-(butan-2-yl)-4-chlorobenzamide Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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